molecular formula C21H14ClN5S B11299986 5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11299986
M. Wt: 403.9 g/mol
InChI Key: WALYAQRNPQKWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps. One common method includes the following steps :

    Formation of the Quinazoline Core: Starting with 4-hydrazinoquinazoline, the compound undergoes a reaction with carbon disulfide to form a triazoloquinazoline intermediate.

    Introduction of the Pyridine Group: The intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridine group.

    Addition of the Chlorobenzylthio Group: Finally, the compound is treated with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzylthio group, resulting in the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.

    Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives . Similar compounds include:

    2-Thio[1,2,4]triazolo[1,5-c]quinazoline: Known for its antimicrobial and antifungal activities.

    1,2,4-Triazolo[4,3-c]quinazoline: Exhibits cytotoxic activity against cancer cell lines.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]quinazoline: Studied for its potential as a CDK2 inhibitor.

The uniqueness of this compound lies in its specific structural features and the presence of the chlorobenzylthio group, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H14ClN5S

Molecular Weight

403.9 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H14ClN5S/c22-17-9-3-1-6-15(17)13-28-21-24-18-10-4-2-8-16(18)20-25-19(26-27(20)21)14-7-5-11-23-12-14/h1-12H,13H2

InChI Key

WALYAQRNPQKWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.